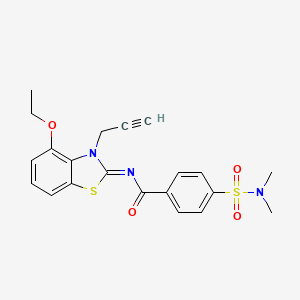

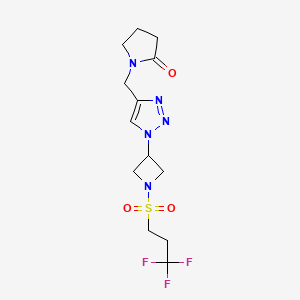

4-(dimethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. Paper reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, also known as antipyrine. Paper describes the synthesis of four benzamide derivatives from 2-aminothiazole and 2-amino-2-thiazoline by coupling with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid. Paper details a green synthesis approach for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water.

Molecular Structure Analysis

The molecular structures of the synthesized benzamide derivatives are characterized using various spectroscopic techniques. Infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy are used to identify the products in paper . Additionally, the crystal structures of some compounds are determined by single-crystal X-ray diffraction, providing detailed insights into the molecular conformation and potential interaction sites for biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are designed to introduce specific functional groups that may confer biological activity. The reactions are optimized to achieve high yields and to adhere to green chemistry principles, as seen in paper , where water is used as the reaction medium. The choice of starting materials and reagents, as well as the reaction conditions, are crucial for the successful synthesis of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, stability, and reactivity. These properties are important for the biological evaluation of the compounds, as they can impact the compounds' ability to interact with biological targets. The anti-inflammatory activity of the compounds synthesized in paper and their inhibitory potential against various enzymes, as reported in paper , are examples of how the chemical properties of benzamide derivatives translate into biological effects.

Aplicaciones Científicas De Investigación

Efficient Synthesis Methods

A study detailed an efficient, microwave-mediated synthesis route for benzothiazole- and benzimidazole-based heterocycles, highlighting the compound's role as a building block for novel heterocyclic compounds with potential applications in various fields including pharmaceuticals and materials science (Darweesh, Mekky, Salman, & Farag, 2016).

Corrosion Inhibition

Another research focus is on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. This application is crucial for extending the life of metal structures and components in industrial settings (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Novel Heterocyclic Compounds Synthesis

Research has also been conducted on the synthesis of novel heterocyclic compounds using benzothiazole derivatives as key intermediates. These compounds have been evaluated for their potential biological activities, which could include antimicrobial, anti-inflammatory, and anticancer properties (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Aldose Reductase Inhibitors

Benzothiazolyl substituted compounds have been synthesized and evaluated as aldose reductase inhibitors, which are important for the treatment of diabetic complications. This application underscores the potential of benzothiazole derivatives in the development of new therapeutic agents (Saeed, Tehseen, Rafique, Furtmann, Bajorath, Flörke, & Iqbal, 2014).

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S2/c1-5-14-24-19-17(28-6-2)8-7-9-18(19)29-21(24)22-20(25)15-10-12-16(13-11-15)30(26,27)23(3)4/h1,7-13H,6,14H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKGUOZXLJICEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2549199.png)

![1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2549202.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2549207.png)

![5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2549208.png)

![2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2549215.png)

![ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2549216.png)

![2-Chloro-5-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2549217.png)